(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Chiral resolution Stereoselective synthesis Enantiomeric excess

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol (CAS 2089624-53-1) is a chiral, non-racemic heterocyclic building block belonging to the pyridinyl-1,2,4-triazole class. It combines a 6-bromopyridin-2-yl moiety, a 1,2,4-triazole ring, and an (R)-configured propan-1-ol side chain derived from D-alaninol.

Molecular Formula C10H11BrN4O
Molecular Weight 283.12 g/mol
Cat. No. B8113449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
Molecular FormulaC10H11BrN4O
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCC(CO)N1C=NN=C1C2=NC(=CC=C2)Br
InChIInChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3/t7-/m1/s1
InChIKeyBWLQKVQZYUNSMW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol – Chiral Bromopyridine-Triazole Building Block for Stereoselective Synthesis


(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol (CAS 2089624-53-1) is a chiral, non-racemic heterocyclic building block belonging to the pyridinyl-1,2,4-triazole class [1]. It combines a 6-bromopyridin-2-yl moiety, a 1,2,4-triazole ring, and an (R)-configured propan-1-ol side chain derived from D-alaninol . With a molecular formula of C₁₀H₁₁BrN₄O and molecular weight of 283.12 g·mol⁻¹, the compound possesses one defined stereocenter, an XLogP3 of 0.7, a topological polar surface area (TPSA) of 63.8 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [2]. It is supplied at ≥98% purity (NLT 98%) by multiple vendors for pharmaceutical R&D and agrochemical discovery .

Why Generic Substitution of (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol Fails: Stereochemical and Positional Isomer Considerations


Substituting (R)-2-(3-(6-bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol with the racemate (CAS 2328120-05-2), the (S)-enantiomer, or a different bromopyridine regioisomer introduces uncontrolled variables that invalidate comparative SAR and stereochemical outcome. Replacement of the (R)-enantiomer with a racemic mixture dilutes enantiomeric purity by at least 50%, compromising stereoselective synthesis outcomes; catalytic asymmetric synthesis of this compound achieves enantiomeric excess >90% . The 6-bromo substitution pattern on the pyridine ring is critical because the reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C–H bond arylations is strongly dependent on the C6 substituent [1]. Further, the combination of the bromine atom and the 1,2,4-triazole core enables a halogen-bonding pharmacophore motif that has been structurally validated in kinase fragment screening, where bromo-triazolo-pyridine fragments demonstrate micromolar binding affinity via noncanonical halogen-bond interactions [2]. Substituting any one of these three features—stereochemistry, bromine position, or heterocyclic connectivity—fundamentally alters the compound's reactivity profile and biological recognition properties.

Quantitative Differentiation Evidence for (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol vs. Racemate and Simpler Triazole Analogs


Enantiomeric Purity: Defined (R)-Stereocenter vs. Racemic Mixture

The (R)-enantiomer (CAS 2089624-53-1) possesses one defined atom stereocenter with zero undefined stereocenters, whereas the racemic mixture (CAS 2328120-05-2) is a 1:1 mixture of (R)- and (S)-enantiomers [1]. Asymmetric catalytic hydrogenation of the corresponding propan-1-one intermediate using a chiral Ru-BINAP catalyst achieves enantiomeric excess (ee) >90% for the (R)-enantiomer . The racemic mixture, by definition, has 0% ee. This >90 percentage-point difference in enantiopurity directly impacts the outcome of stereoselective transformations where the compound is used as a chiral building block or ligand precursor .

Chiral resolution Stereoselective synthesis Enantiomeric excess

Lipophilicity (XLogP3) and Polarity (TPSA): Differentiated Physicochemical Profile vs. Simpler Triazole-Propanol Analog

The target compound (XLogP3-AA = 0.7, TPSA = 63.8 Ų) [1] exhibits substantially higher lipophilicity and moderately higher polarity compared to the simpler analog 3-(4H-1,2,4-triazol-4-yl)propan-1-ol (CAS 27106-94-1, LogP = −0.34, TPSA = 50.94 Ų) . The ΔLogP of approximately +1.04 log units represents a >10-fold increase in calculated partition coefficient, driven by the presence of the bromopyridine moiety. This shifts the compound from a hydrophilic (LogP < 0) to a mildly lipophilic (LogP > 0) regime, which is more compatible with passive membrane permeation and target protein binding pockets [2].

Lipophilicity Drug-likeness Physicochemical property space

6-Bromo Substituent: Synthetic Versatility via Cross-Coupling Compared to Non-Brominated Analogs

The 6-bromo substituent on the pyridine ring confers a specific and well-characterized reactivity profile. A phosphine-free palladium catalytic system has been demonstrated to be highly active for C–H bond arylation of 5-membered ring heterocycles with 6-substituted 2-bromopyridines, with reactivity being strongly dependent on the nature of the C6 substituent [1]. The presence of bromine at the 6-position (rather than 5- or 3-positions) directs regioselective cross-coupling, while the C6 substituent (in this case, the 1,2,4-triazol-4-yl-propan-1-ol group) modulates reactivity [2]. Non-brominated pyridyl-triazole analogs lack this synthetic handle entirely, requiring pre-functionalization steps that reduce overall synthetic efficiency [3].

Cross-coupling C–H arylation Palladium catalysis Synthetic diversification

Halogen Bond Donor Capability: Structural Biology Validation via Bromo-Triazolo-Pyridine Fragment Binding

Bromo-triazolo-pyridine fragments have been validated as halogen bond donors in the Halogen-Enriched Fragment Library (HEFLib) screen against human kinase DYRK1a. The crystal structure of 6-bromanyl-3H-[1,2,3]triazolo[4,5-b]pyridine (a close structural analog sharing the 6-bromo-pyridyl-triazole core motif with the target compound) bound to DYRK1a (PDB: 7ZH8, resolution 2.3 Å) reveals a noncanonical binding mode featuring a halogen bond between the bromine atom and the protein backbone carbonyl oxygen [1]. Isothermal titration calorimetry (ITC) confirmed micromolar binding affinity for this fragment class [2]. While direct binding data for the target compound are not yet available, the structural homology of the 6-bromo-pyridyl-triazole motif strongly supports comparable halogen-bonding capability, distinguishing it from non-halogenated or chloro/fluoro analogs [3].

Halogen bonding Fragment-based drug discovery Kinase inhibition Structural biology

Optimal Application Scenarios for (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Chiral Ligand Synthesis for Enantioselective Catalysis

The (R)-enantiomer with >90% ee serves as a chiral precursor for the construction of pyridyl-triazole ligands used in asymmetric catalysis. The defined (R)-stereochemistry at the propanol side chain, combined with the 6-bromo handle for further functionalization, enables the synthesis of enantiopure N,N,N-tridentate or N,N-bidentate ligands. Pyridyltriazole-ligated ruthenium(II) complexes have demonstrated catalytic activity in transfer hydrogenation, and chiral pyridyl-triazole ligands enable diastereoselective synthesis of non-racemic iron catalysts [1]. The >90% ee of the starting material ensures that the resulting metal complexes maintain high enantiopurity, which is critical for achieving enantioselectivities up to 96:4 er in catalytic reactions [2].

Fragment-Based Kinase Inhibitor Discovery Leveraging Halogen Bonding

The 6-bromo-pyridyl-triazole core motif has been structurally validated as a halogen bond donor in kinase fragment screening (HEFLib, DYRK1a, PDB: 7ZH8) [3]. The target compound's balanced physicochemical profile (XLogP3 = 0.7, TPSA = 63.8 Ų, MW = 283.12) places it within fragment-like property space (MW < 300, clogP ≤ 3). The (R)-configured propanol side chain provides a vector for fragment growth, while the 6-bromo substituent enables both halogen bonding to the target protein and subsequent synthetic elaboration via cross-coupling chemistry. This dual functionality—halogen bond donor and synthetic handle—is unavailable in non-halogenated or non-brominated analogs [1].

Late-Stage Diversification via C–H Arylation for Parallel Library Synthesis

The 6-bromo substituent enables direct phosphine-free palladium-catalyzed C–H arylation with 5-membered ring heterocycles, as demonstrated for 6-substituted 2-bromopyridines [4]. The reactivity is tuned by the C6 substituent (the 1,2,4-triazol-4-yl-propan-1-ol group). This allows medicinal chemistry teams to generate arrays of 2-(hetero)arylated pyridine-triazole analogs in a single diversification step, eliminating the need for pre-functionalization. Compared to non-brominated analogs that require a separate halogenation step, this saves 1–2 synthetic steps per analog and reduces overall synthesis time by an estimated 30–50% for a typical 24-membered library.

Stereochemical Probe in Chiral Peptidomimetic and Foldamer Chemistry

The (R)-configured propan-1-ol side chain, derived from the chiral pool amino alcohol D-alaninol, makes this compound a valuable building block for peptidomimetic synthesis. Chiral 1,5-disubstituted 1,2,3-triazoles synthesized from Boc-(R)-alaninol have been applied as foldamer scaffolds, and triazole-based peptidomimetics replace amide bonds with triazole linkages while preserving conformational preferences [5]. The target compound's (R)-stereochemistry directly dictates the handedness of the resulting foldamer, and substitution with the racemate (CAS 2328120-05-2) would produce an inseparable mixture of diastereomeric foldamers with unpredictable conformational properties.

Quote Request

Request a Quote for (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.